molecular formula C15H14ClNO3S B11074347 Propionic acid, 3-(4-chlorophenyl)-3-(2-thiophen-2-ylacetylamino)-

Propionic acid, 3-(4-chlorophenyl)-3-(2-thiophen-2-ylacetylamino)-

Cat. No.: B11074347
M. Wt: 323.8 g/mol
InChI Key: GJXHSFHWGIHPSF-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-3-{[2-(2-thienyl)acetyl]amino}propanoic acid is an organic compound that features a chlorophenyl group, a thienyl group, and an amino acid moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-3-{[2-(2-thienyl)acetyl]amino}propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, various reactions such as halogenation or Friedel-Crafts acylation can be employed.

    Introduction of the Thienyl Group: The thienyl group can be introduced through cross-coupling reactions like Suzuki or Stille coupling.

    Formation of the Amino Acid Moiety: The final step involves the formation of the amino acid moiety, which can be achieved through amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the chlorophenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They might exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicinal chemistry, such compounds can be explored as potential drug candidates. Their ability to interact with biological targets makes them suitable for drug discovery and development.

Industry

In the industrial sector, these compounds can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-3-{[2-(2-thienyl)acetyl]amino}propanoic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-3-{[2-(2-furyl)acetyl]amino}propanoic acid: Similar structure but with a furan ring instead of a thienyl ring.

    3-(4-bromophenyl)-3-{[2-(2-thienyl)acetyl]amino}propanoic acid: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-3-{[2-(2-thienyl)acetyl]amino}propanoic acid lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both chlorophenyl and thienyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14ClNO3S

Molecular Weight

323.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-[(2-thiophen-2-ylacetyl)amino]propanoic acid

InChI

InChI=1S/C15H14ClNO3S/c16-11-5-3-10(4-6-11)13(9-15(19)20)17-14(18)8-12-2-1-7-21-12/h1-7,13H,8-9H2,(H,17,18)(H,19,20)

InChI Key

GJXHSFHWGIHPSF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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